Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate

Description

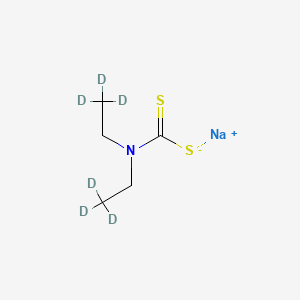

Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate (CAS: 1261395-23-6) is a deuterated derivative of sodium diethyldithiocarbamate trihydrate (CAS: 20624-25-3), where all hydrogen atoms in the ethyl groups (-CH₂CH₃) are replaced with deuterium (-CD₂CD₃). This isotopic substitution enhances its utility in nuclear magnetic resonance (NMR) spectroscopy by eliminating hydrogen-related signal interference . The compound has the molecular formula C₅D₁₀NNaS₂·3H₂O and a molecular weight of 225.31 g/mol (non-deuterated form) . Key applications include:

Properties

Molecular Formula |

C5H10NNaS2 |

|---|---|

Molecular Weight |

177.3 g/mol |

IUPAC Name |

sodium;N,N-bis(2,2,2-trideuterioethyl)carbamodithioate |

InChI |

InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3; |

InChI Key |

IOEJYZSZYUROLN-TXHXQZCNSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])CN(CC([2H])([2H])[2H])C(=S)[S-].[Na+] |

Canonical SMILES |

CCN(CC)C(=S)[S-].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The preparation of this compound follows the classical method used for sodium diethyldithiocarbamate, adapted to incorporate deuterated ethylamine. The synthesis involves the reaction of carbon disulfide with N,N-diethyl-d10-amine in the presence of sodium hydroxide, leading to the formation of the sodium salt which crystallizes as the trihydrate.

The overall reaction is:

$$

\text{CS}2 + \text{HN}(CD2CD3)2 + \text{NaOH} \rightarrow \text{NaS}2CN(CD2CD3)2 \cdot 3H_2O

$$

This reaction proceeds under controlled temperature with stirring, followed by crystallization from aqueous solution to yield the trihydrate form.

Detailed Procedure

-

- Carbon disulfide (CS₂)

- N,N-diethyl-d10-amine (fully deuterated ethylamine)

- Sodium hydroxide (NaOH)

- Water (for crystallization)

-

- Prepare an aqueous solution of sodium hydroxide.

- Slowly add N,N-diethyl-d10-amine to the sodium hydroxide solution under stirring.

- Add carbon disulfide dropwise to the mixture while maintaining the temperature below 25°C to control the exothermic reaction.

- Stir the reaction mixture for several hours (typically 3–7 hours) at ambient temperature or under gentle reflux.

- After completion, the mixture is cooled, and the Sodium N,N-(Diethyl-d10)dithiocarbamate crystallizes as the trihydrate.

- The solid is filtered, washed with cold water or ethanol, and dried under vacuum or in a desiccator to obtain the pure trihydrate.

Variations and Optimization

- The ratio of reactants and the temperature control are critical to maximize yield and purity.

- The reaction is exothermic; thus, slow addition of carbon disulfide is recommended.

- Crystallization conditions (temperature, solvent volume) influence the hydrate formation.

- Deuterium incorporation requires the use of fully deuterated N,N-diethylamine to ensure isotopic purity.

Analytical Data and Characterization

| Parameter | Data / Description |

|---|---|

| Molecular Formula | C₅H₆D₁₀NNaO₃S₂ |

| Molecular Weight | 177.3 g/mol |

| Physical State | Pale yellow crystalline solid (trihydrate) |

| Hydrate Form | Trihydrate (3 water molecules per formula unit) |

| IUPAC Name | Sodium; N,N-bis(2,2,2-trideuterioethyl)carbamodithioate |

| Standard InChI | InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3; |

| SMILES | [2H]C([2H])([2H])CN(CC([2H])([2H])[2H])C(=S)[S-].[Na+] |

| Solubility | Water soluble |

This data confirms the identity and isotopic labeling of the compound, critical for its use in advanced spectroscopic studies.

Research Discoveries and Applications Related to Preparation

- The incorporation of deuterium in the ethyl groups enhances the compound's stability in NMR spectroscopy, reducing proton background signals and allowing detailed molecular dynamics studies.

- The preparation method is adapted from classical sodium diethyldithiocarbamate synthesis, with modifications for isotopic purity and hydrate crystallization.

- The compound acts as a chelating agent for transition metals, useful in analytical chemistry and biochemistry.

- The trihydrate form is preferred in research due to better crystallinity and stability.

- Oxidation and further chemical modification of the dithiocarbamate anion are possible, enabling synthesis of thiuram disulfides and metal complexes.

Comparative Summary of Preparation Methods

| Aspect | Sodium Diethyldithiocarbamate | This compound |

|---|---|---|

| Amine Source | Diethylamine | N,N-diethyl-d10-amine (deuterated) |

| Reaction Medium | Aqueous sodium hydroxide solution | Aqueous sodium hydroxide solution |

| Reaction Temperature | Ambient to mild reflux | Ambient to mild reflux |

| Reaction Time | 3–7 hours | 3–7 hours |

| Product Form | Trihydrate or anhydrous salt | Trihydrate crystalline solid |

| Isotopic Labeling | None | Fully deuterated ethyl groups |

| Applications | Chelation, metal complex formation | NMR spectroscopy, biochemical research |

Chemical Reactions Analysis

Types of Reactions

Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate undergoes various chemical reactions, including:

Substitution: It reacts with metal salts to form metal complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include iodine (I₂), which converts the compound into its disulfide form.

Substitution: Metal salts such as tin(II) chloride are used to form metal complexes.

Major Products Formed

Oxidation: The major product is the disulfide form of the compound.

Substitution: The major products are metal complexes, such as cis-dichlorobis(N,N-diethyldithiocarbamato) tin(IV).

Scientific Research Applications

Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate is a dithiocarbamate compound with several applications in scientific research, including uses as a spin trapping reagent and in the study of oxidative stress . Dithiocarbamates, in general, are commercially important compounds with the ability to form stable complexes with transition metals, making them useful in various applications .

General Applications of Dithiocarbamates

Dithiocarbamates' ability to chelate with metals has been utilized in numerous applications, including:

- Industrial Applications Dithiocarbamates are used as vulcanization accelerators, froth flotation collectors, antifouling agents, coatings, lubricant additives, and sensors .

- Medical Applications Dithiocarbamates are used as enzyme inhibitors and in the treatment of diseases such as HIV. They also have applications as anticancer, antimicrobial, anti-inflammatory, and medical imaging agents .

- Agricultural Applications Dithiocarbamates are used in agriculture and for the remediation of heavy metals .

Specific Applications and Research Findings

- Treatment of Diseases Dithiocarbamates have shown promise in treating various diseases. For example, they can be used as antiglaucoma agents and may be effective in treating edema, epilepsy, obesity, hypoxic tumors, inflammatory diseases, neuropathic pain, Alzheimer's disease, and cerebral ischemia . Pyrrolidine dithiocarbamate has been reported to aid in the repair of damaged lungs and the treatment of epilepsy . Some dithiocarbamate compounds are under clinical trial for the treatment of coronavirus (SARS-CoV-2) .

- Anti-inflammatory Properties Dithiocarbamate-based compounds possess anti-inflammatory properties and can inhibit the release of interleukin-6 and tumor necrosis factor alpha. Pyrrolidine dithiocarbamate is effective against chronic and acute inflammation due to its stability at physiological pH and ability to traverse the cell membrane .

- Oxidative Stress Dithiocarbamates can stimulate oxidative stress . N,N-Diethyldithiocarbamate can promote oxidative stress prior to neurotoxicity .

Table of Diseases and Dithiocarbamate Applications

| Diseases/Abnormality Treated | Brief Description of the Disease/Abnormality | Dithiocarbamate Compound Used | Roles of Dithiocarbamate | Ref. |

|---|---|---|---|---|

| Influenza | Viral disease that affects the respiratory organs | Pyrrolidine dithiocarbamate | Acts against overproduction of reactive oxygen species and inhibits DNA fragmentation | 130 |

| Hyperglycemia | Too much glucose in the bloodstream, often as a result of diabetes mellitus | Allyldithiocarbamates | Improves insulin sensitivity, leading to a reduction in glucose area under the curve | 131 |

| Tuberculosis | Bacterial infection that affects the lung | Several N,N-disubstituted and N-mono-DTCs | Treatment through the inhibition of carbonic anhydrase enzyme; more effective than clinically-approved sulfonamides | 132 |

| Alzheimer's disease | Age-related neurodegenerative disorder | Several coumarin-dithiocarbamates | Treatment through the inhibition of acetylcholinesterase; able to reverse cognitive dysfunction | 133 |

| Dandruff | Fungal disease that affects the scalp, leading to the shedding of dead skin cells | Series of dithiocarbamates | Inhibition of β-class carbonic anhydrase of Malassezia globosa | 134 |

| Myasthenia gravis | Auto-immune disease causing muscle weakness | N,N-disubstituted dithiocarbamic acid | Treatment via inhibition of cholinesterase; better anticholinesterase properties than Donepezil | 135 |

| SARS-CoV-2 | Viral respiratory disease also known as COVID-19 | Disulfiram | Inhibition of viral replication and anti-inflammatory activities | |

| Alcoholism | Excessive and uncontrollable alcohol intake | Disulfiram | Inhibits acetaldehyde metabolism, a product from the breakdown of alcohol | [136, 137] |

| Parkinson’s disease | Genetic disease associated with the loss of neurons | Pyrrolidine dithiocarbamate | Suppresses the level of glutamate | 138 |

| Male infertility | Inability to conceive children | Ziram | Reduces the level of protein kinase by damaging the mitochondria ultrastructure, thereby inhibiting human sperm motility | 139 |

| Scorpionism | Painful condition as a result of scorpion sting | Pyrrolidine dithiocarbamate | Inhibition of venom-induced thermal and mechanical hyperalgesia of Tityus bahiensis | 140 |

Mechanism of Action

The mechanism of action of Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate involves its ability to chelate metals. By binding to metal ions, it can inhibit the activity of metal-dependent enzymes. For example, it inhibits the induction of macrophage nitric oxide synthase by chelating copper ions, which are essential for the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Hydrate vs. Anhydrous Forms

Sodium diethyldithiocarbamate exists in both trihydrate and anhydrous forms. The trihydrate form (CAS: 20624-25-3) is stabilized by three water molecules, which influence its solubility and reactivity. In contrast, the anhydrous form (CAS: 148-18-5) lacks hydration, making it more reactive but less stable under ambient conditions. Studies show the trihydrate form is preferred in aqueous applications, such as pesticide detection via refractive index measurements (Table 1) .

Table 1: Comparison of Hydrate Forms

Substituted Dithiocarbamates

Sodium N-Benzyl-D-Glucamine Dithiocarbamate Monohydrate

This compound (CAS: N/A) demonstrates superior cadmium chelation efficacy compared to sodium diethyldithiocarbamate. In murine studies, it reduced liver cadmium levels to 0.78 μg/g (vs. control: 0.78 μg/g) and renal levels to 0.51 μg/g (vs. control: 0.51 μg/g), outperforming the diethyl variant .

Benzodioxole-Based Derivatives

Benzodioxole-modified dithiocarbamates (e.g., N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide derivatives) exhibit anticancer activity and inhibit human carbonic anhydrases (hCA-I/II). These derivatives highlight the role of aromatic substituents in enhancing biological activity compared to aliphatic analogs like the diethyl variant .

Isotopologues: Deuterated vs. Non-Deuterated Forms

The deuterated variant (Diethyl-d10) shares chemical properties with the non-deuterated form but offers distinct advantages:

Table 2: Isotopologue Comparison

| Property | Diethyl-d10 Trihydrate | Non-Deuterated Trihydrate |

|---|---|---|

| Molecular Formula | C₅D₁₀NNaS₂·3H₂O | C₅H₁₀NNaS₂·3H₂O |

| CAS No. | 1261395-23-6 | 20624-25-3 |

| Key Application | NMR spectroscopy | Metal chelation |

Metal Coordination Complexes

Lead Ethyl Dithiocarbamate

Used to synthesize PbS nanocubes, this complex (synthesized from sodium ethyl carbamate and lead acetate trihydrate) demonstrates the versatility of dithiocarbamates in materials science. The diethyl variant, however, is less studied for nanoparticle synthesis .

Copper(I/II) Mixed-Valence Complexes

These complexes, derived from sodium diethyldithiocarbamate, are employed in mineral flotation (e.g., malachite). Their redox activity contrasts with the inertness of the deuterated form in such applications .

Biological Activity

Sodium N,N-(Diethyl-d10)dithiocarbamate trihydrate, commonly known as sodium diethyldithiocarbamate (DETC), is a chelating agent with significant biological activity. This article explores its mechanisms of action, therapeutic applications, and associated biological effects, drawing from various research studies and findings.

Sodium diethyldithiocarbamate has the chemical formula NaS₂CN(C₂H₅)₂·3H₂O. It is a pale yellow, water-soluble salt primarily used for its ability to chelate metal ions. The compound acts by binding to transition metals such as copper, iron, and zinc, which are crucial for various biological processes. This chelation can inhibit metalloproteinases involved in cancer metastasis and angiogenesis, thus presenting potential therapeutic applications in oncology .

Antioxidant and Prooxidant Activity

Research indicates that DETC can induce oxidative stress under certain conditions. For instance, in V79 fibroblast cells, DETC treatment resulted in increased levels of protein carbonyls and lipid peroxidation at higher concentrations (200 μM), suggesting a prooxidative effect. Conversely, lower concentrations (100 μM) did not significantly alter these parameters . This duality in action highlights the importance of dosage in determining the biological response.

Table 1: Effect of DETC on Protein Oxidation and Lipid Peroxidation

| Concentration | Protein Carbonyls (PC) nmol/mg protein | TBARS nmol/100 mg protein |

|---|---|---|

| Control | 2.431 ± 0.612 | 57 ± 9 |

| 100 μM | 2.316 ± 0.698 | 67 ± 25 |

| 200 μM | 3.404 ± 0.689* | 100 ± 4* |

*Statistical significance: P < 0.05 versus control.

Apoptosis Induction

DETC has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of glutathione levels. Pre-treatment with N-acetylcysteine (NAC), a precursor to glutathione, mitigated the oxidative damage caused by DETC, indicating that the compound's effects are closely linked to cellular redox state .

Cancer Treatment

The copper-chelating properties of DETC have been leveraged in cancer therapy. Studies have demonstrated that DETC can inhibit proteasomal activity in prostate and breast cancer cells, leading to reduced expression of androgen and estrogen receptors and subsequent induction of apoptosis . This mechanism supports the use of copper chelators as novel therapeutic agents in oncology.

HIV/AIDS Research

DETC has also been investigated for its potential role in delaying the progression of HIV to AIDS. Clinical trials indicated that it could significantly slow disease progression by targeting copper metabolism within infected cells . This finding suggests that DETC may serve as an adjunctive treatment in HIV management.

Toxicological Considerations

While sodium diethyldithiocarbamate exhibits therapeutic potential, it is essential to consider its toxicological profile. Chronic exposure has been associated with dermatitis, thyroid hyperplasia, and possible reproductive effects . Animal studies have indicated potential carcinogenicity and reproductive toxicity at high exposure levels, necessitating careful handling and risk assessment in clinical applications .

Q & A

Basic Research Questions

Q. How is Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate synthesized, and what analytical methods are used for its characterization?

- Methodological Answer : The compound is typically synthesized via reactions of dithiocarbamic acid salts with alkyl halides or through in situ generation from amines and carbon disulfide. For characterization, employ Fourier-transform infrared spectroscopy (FTIR) to confirm the dithiocarbamate (-NCS₂⁻) stretching vibrations (~1,500 cm⁻¹) and nuclear magnetic resonance (NMR) to verify deuterium incorporation in the diethyl-d10 groups. Elemental analysis and mass spectrometry (MS) validate purity and isotopic enrichment .

Q. What parameters optimize its use as a chelating agent for transition metal analysis (e.g., Cu, Zn)?

- Methodological Answer : Optimize pH (neutral to slightly alkaline conditions) to enhance chelation efficiency. Use molar ratios of 2:1 (ligand:metal) to ensure complex stability. Validate via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal recovery rates. Precipitate metal-dithiocarbamate complexes in ethanol for gravimetric analysis .

Q. How does this compound inhibit enzymes like superoxide dismutase in biochemical assays?

- Methodological Answer : The compound acts as a competitive inhibitor by binding to the enzyme’s active site via its dithiocarbamate group. Design dose-response experiments (0.1–10 mM range) to determine IC₅₀ values. Pair with UV-Vis spectroscopy to monitor enzyme activity changes (e.g., nitroblue tetrazolium reduction assay for superoxide dismutase) .

Advanced Research Questions

Q. How can researchers address stability challenges of this compound under varying pH and solvent conditions?

- Methodological Answer : Stability studies should use thermogravimetric analysis (TGA) to assess dehydration behavior (trihydrate loss at ~94–96°C) and monitor decomposition in acidic media (pH < 5) via FTIR (emergence of CS₂ peaks at ~1,100 cm⁻¹). For solvent compatibility, test solubility in polar aprotic solvents (e.g., DMSO) and avoid oxidizing agents to prevent thiuram disulfide formation .

Q. What strategies resolve contradictions in spectral data (e.g., NMR/FTIR) between deuterated and non-deuterated analogs?

- Methodological Answer : Isotopic substitution (deuterium in diethyl-d10 groups) reduces spin-spin coupling in ¹H NMR, simplifying spectra. Compare with non-deuterated analogs to distinguish isotopic effects from impurities. Use high-resolution mass spectrometry (HRMS) to confirm isotopic purity and rule out degradation products .

Q. How does isotopic labeling (diethyl-d10) impact reaction kinetics in metal-complexation studies?

- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) may slow reaction rates by ~2–3× due to stronger C-D bonds. Use stopped-flow spectroscopy to compare complexation rates with non-deuterated analogs. Computational modeling (DFT) can further elucidate isotopic impacts on transition states .

Q. What advanced applications exist for this compound in terahertz (THz) spectroscopy-based biosensing?

- Methodological Answer : Its refractive index in THz regimes (~0.5–2 THz) enables detection of pesticides or microorganisms. Collaborate with physics teams to integrate it into metamaterial perfect absorbers (MPAs). Validate sensitivity by correlating resonance frequency shifts (e.g., 95 GHz redshift) with analyte concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.